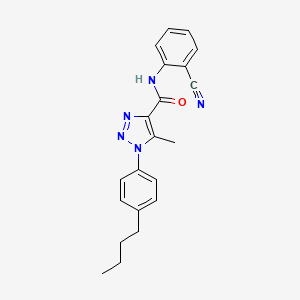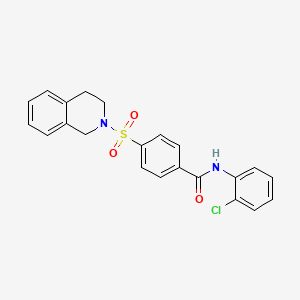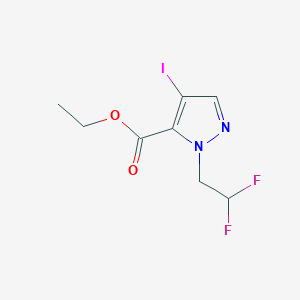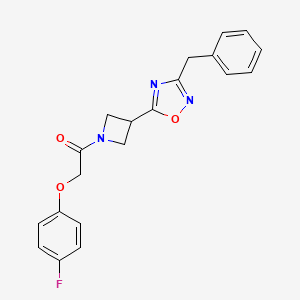![molecular formula C26H32N4O8S B2626458 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-86-2](/img/structure/B2626458.png)
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains an oxazolidine ring, which is a five-membered heterocyclic ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains a sulfonyl group attached to the oxazolidine ring, and a benzamide group attached to the sulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazolidine ring, the introduction of the sulfonyl group, and the attachment of the benzamide group. Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The oxazolidine ring would provide a rigid, cyclic structure, while the sulfonyl and benzamide groups would add additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, oxazolidines are prone to hydrolysis, which is the reverse of their synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the oxazolidine ring could influence its reactivity and stability .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Studies Compounds with oxadiazole and oxazolidine moieties, such as derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized, revealing insights into their crystal structures through single crystal X-ray diffraction. These studies also explore their biological activities, including antioxidant and antibacterial properties, highlighting the potential of these compounds in pharmaceutical applications (Karanth et al., 2019).
Chemical Synthesis and Reactions Research on cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, provides valuable information on their synthesis and reactions. These studies contribute to the understanding of nucleophilic carbene chemistry and its applications in creating complex molecules with potential biological activities (Couture & Warkentin, 1997).
Anticancer Evaluations Investigations into N-substituted benzamides containing oxadiazole and thiazole moieties have been conducted, demonstrating moderate to excellent anticancer activity against various cancer cell lines. These findings underscore the importance of these compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Biological Activities of Hybrid Molecules Studies on hybrid molecules containing azole moieties, including oxadiazoles, have explored their antimicrobial, antilipase, and antiurease activities. This research indicates the broad spectrum of biological activities possessed by these compounds, suggesting their potential in therapeutic applications (Ceylan et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O8S/c1-6-35-20-13-18(14-21(36-7-2)22(20)37-8-3)24-28-29-25(38-24)27-23(31)17-9-11-19(12-10-17)39(32,33)30-16-34-15-26(30,4)5/h9-14H,6-8,15-16H2,1-5H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNUMLAOTOKLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4COCC4(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)
![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)
![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2626388.png)
![(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2626391.png)
![6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2626394.png)

